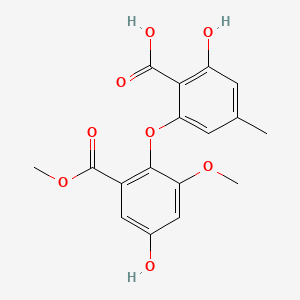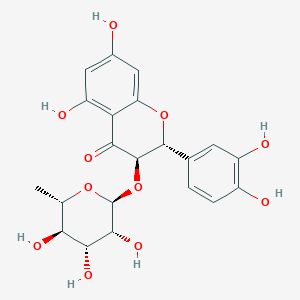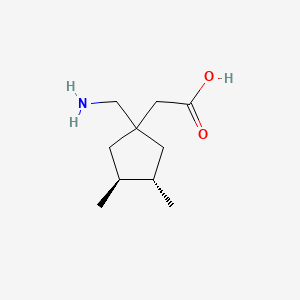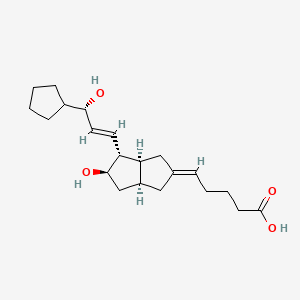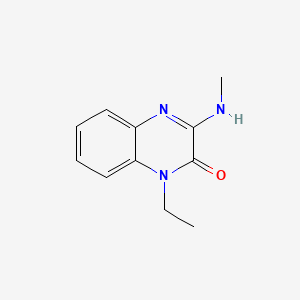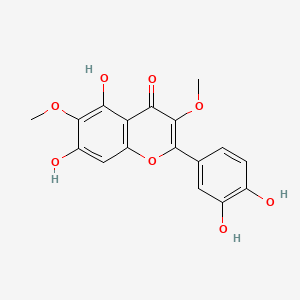
Axillarina
Descripción general
Descripción
Axillarin is an O-methylated flavonol. It can be found in Pulicaria crispa, Filifolium sibiricum, Inula britannica, Wyethia bolanderi in Balsamorhiza macrophylla and in Tanacetum vulgare .
Synthesis Analysis
Axillarin and its related compounds have been synthesized . The syntheses of axillarin and its related compounds have been reported in various studies . For instance, Axillarin 7- O -methyl ether (III) was prepared by the partial methylation of X, followed by catalytic debenzylation .
Molecular Structure Analysis
Axillarin has a molecular formula of C17H14O8 . It is a dimethoxyflavone that is the 3,6-dimethyl ether derivative of quercetagetin . It is functionally related to a quercetagetin .
Physical And Chemical Properties Analysis
Axillarin has a molecular weight of 346.3 g/mol . It is a tetrahydroxyflavone and a dimethoxyflavone .
Aplicaciones Científicas De Investigación
Neuroprotección
Se ha demostrado que la Axillarina protege a las neuronas cultivadas primarias contra el estrés oxidativo inducido por el glutamato, lo que es significativo para la investigación en enfermedades neurodegenerativas .
Mejora del Crecimiento Probiótico
Los estudios han indicado que la this compound puede mejorar el crecimiento de bacterias probióticas como Lactobacillus acidophilus y Lactobacillus rhamnosus, lo que es beneficioso para la investigación sobre la salud intestinal .
Actividades Farmacológicas
La manzanilla, que contiene this compound, exhibe diversas actividades farmacológicas como efectos antiinflamatorios, antioxidantes y neuroprotectores. Esto sugiere posibles aplicaciones en la investigación médica relacionada con estas áreas .
Mecanismo De Acción
Target of Action
Axillarin is an O-methylated flavonol
Mode of Action
It has been reported that axillarin has antioxidant activity and can strongly protect primary cultured neurons against glutamate-induced oxidative stress . It also shows xanthine oxidase inhibitory activity .
Result of Action
Axillarin has been reported to exhibit antioxidant activity and neuroprotective effects . It can protect primary cultured neurons against oxidative stress induced by glutamate . These effects are likely a result of its interaction with various molecular targets and signaling pathways.
Safety and Hazards
The safety data sheet of Axillarin suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Axillarin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in antioxidant pathways, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative stress . Additionally, Axillarin interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, modulating their activity and influencing cellular responses to external stimuli . These interactions highlight the importance of Axillarin in maintaining cellular homeostasis and protecting cells from oxidative damage.
Cellular Effects
Axillarin exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, Axillarin can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s ability to combat oxidative stress . Additionally, Axillarin has been found to inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), thereby reducing inflammation and promoting cell survival . These effects demonstrate the potential of Axillarin in regulating cellular processes and protecting cells from damage.
Molecular Mechanism
The molecular mechanism of action of Axillarin involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. Axillarin binds to specific sites on enzymes and proteins, modulating their activity and influencing cellular processes . For example, Axillarin can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators, thereby reducing inflammation . Additionally, Axillarin can activate transcription factors, such as Nrf2, leading to the upregulation of antioxidant genes and enhancing the cell’s ability to combat oxidative stress . These molecular interactions highlight the multifaceted role of Axillarin in regulating cellular processes and maintaining cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Axillarin have been observed to change over time. Axillarin is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, Axillarin can undergo degradation, leading to a reduction in its bioactivity . Long-term studies have shown that Axillarin can have sustained effects on cellular function, such as the continuous upregulation of antioxidant genes and the persistent inhibition of pro-inflammatory pathways . These findings suggest that Axillarin can provide long-lasting protection against oxidative stress and inflammation in laboratory settings.
Dosage Effects in Animal Models
The effects of Axillarin vary with different dosages in animal models. At low doses, Axillarin has been shown to enhance antioxidant defenses and reduce inflammation without causing any adverse effects . At high doses, Axillarin can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, indicating a threshold beyond which its beneficial effects are outweighed by its toxicity . These findings highlight the importance of determining the optimal dosage of Axillarin to maximize its therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
Axillarin is involved in various metabolic pathways, including those related to antioxidant defense and inflammation . It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative stress . Additionally, Axillarin can modulate the activity of enzymes involved in the production of pro-inflammatory mediators, such as COX-2, thereby reducing inflammation . These interactions highlight the role of Axillarin in regulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
Axillarin is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, Axillarin can bind to specific proteins and be transported to different cellular compartments, such as the nucleus and mitochondria . These interactions influence the localization and accumulation of Axillarin within cells, affecting its bioactivity and therapeutic potential.
Subcellular Localization
The subcellular localization of Axillarin plays a crucial role in its activity and function. Axillarin can be targeted to specific compartments or organelles through post-translational modifications and the presence of targeting signals . For example, Axillarin can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, Axillarin can be targeted to the mitochondria, where it can enhance antioxidant defenses and protect against oxidative damage . These findings highlight the importance of subcellular localization in determining the bioactivity and therapeutic potential of Axillarin.
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O8/c1-23-16-10(20)6-11-12(13(16)21)14(22)17(24-2)15(25-11)7-3-4-8(18)9(19)5-7/h3-6,18-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGVXRGRNLQNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199840 | |
| Record name | Axillarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5188-73-8 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,6-dimethoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5188-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Axillarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005188738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Axillarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AXILLARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF7D7U7ZK2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Axillarin?
A: Axillarin has the molecular formula C16H12O7 and a molecular weight of 316.26 g/mol. []
Q2: What spectroscopic data is available for Axillarin?
A: Researchers commonly use UV, IR, 1D and 2D NMR, FABMS, and HRESIMS spectral data for the identification and structural elucidation of Axillarin. [, , ]
Q3: What are the potential therapeutic targets of Axillarin?
A: Studies have explored Axillarin's potential against COVID-19, specifically targeting the main protease (Mpro) of SARS-CoV-2. [] Additionally, Axillarin exhibits inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion, making it a potential candidate for antidiabetic research. []
Q4: How does Axillarin interact with the main protease (Mpro) of SARS-CoV-2?
A: Molecular docking studies suggest that Axillarin exhibits suitable binding affinities to the binding site of SARS-CoV-2 Mpro. It interacts with crucial catalytic residues CYS145 and HIS41 and forms hydrogen bonds and hydrophobic interactions with various Mpro residues. []
Q5: How does Axillarin affect the redox state in cells?
A: Research shows that Axillarin, as part of polyphenolic extracts from plants like Artemisia tridentata, can decrease the oxidation of 2'7'-dichlorofluorescin both in vitro and in cultured human liver carcinoma cells (HepG2). These extracts also increased intracellular glutathione levels in a time and dose-dependent manner, suggesting multiple mechanisms for impacting the cellular redox state. []
Q6: Does Axillarin possess anti-inflammatory activity?
A: Yes, studies demonstrate that Axillarin exhibits anti-inflammatory properties. In a study using LPS-stimulated mouse macrophages (RAW 264.7), Axillarin effectively reduced prostaglandin E2 levels and partially inhibited synovial phospholipase A2 activity. []
Q7: What is the role of Axillarin in influencing probiotic properties?
A: Studies show that Axillarin can significantly improve the growth of Lactobacillus acidophilus LA-5 and Lactobacillus rhamnosus GG in a dose-dependent manner. While it enhances auto-aggregation properties, it also decreases surface hydrophobicity, suggesting a complex modulation of probiotic characteristics. []
Q8: What are the potential applications of Axillarin?
A8: Given its diverse biological activities, Axillarin shows promise in various applications, including:
- Antiviral agent: Potential inhibitor of SARS-CoV-2 Mpro []
- Antidiabetic agent: α-amylase inhibitory activity []
- Antioxidant: Protects against oxidative stress [, ]
- Anti-inflammatory: Reduces inflammation in vitro []
- Cosmetic ingredient: Antioxidant and potential skin-protecting properties []
Q9: What analytical methods are used to study Axillarin?
A9: Researchers utilize various analytical techniques for the characterization and quantification of Axillarin, including:
- Chromatographic techniques: High-performance liquid chromatography (HPLC) coupled with various detectors like diode-array detection (DAD) and mass spectrometry (MS) for separation, identification, and quantification. [, , ]
- Spectroscopic methods: UV-Vis spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) for structural elucidation and analysis. [, ]
Q10: What are the future directions for Axillarin research?
A10: Further research on Axillarin should focus on:
Q11: What are the natural sources of Axillarin?
A11: Axillarin is found in several plant species, including:
- Centaurea jacea []
- Tanacetum alyssifolium [, , ]
- Plantago euphratica []
- Artemisia tridentata []
- Ajania fruticulosa []
- Iva axillaris []
- Achillea millefolium and Achillea biebersteinii []
- Tagetes minuta [, ]
- Inula britannica []
- Artemisia copa []
- Pyrethrumta tsienense []
- Tagetes mendocina []
- Crossostephium chinense []
- Geigeria alata []
- Artemisia heptapotamica []
- Chrysanthemum morifolim []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



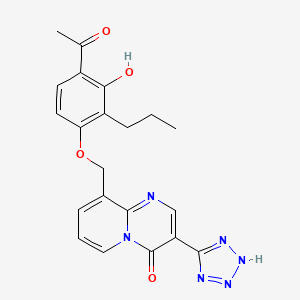
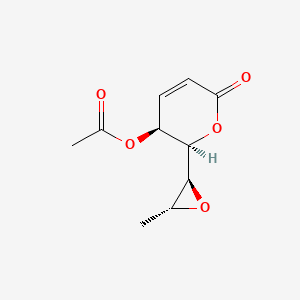
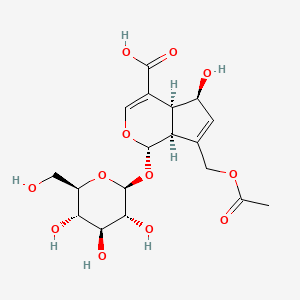
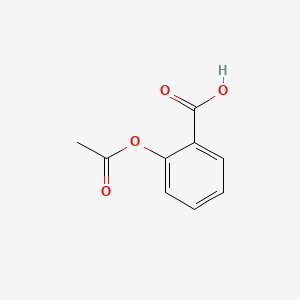

![16-(4-Aminobutyl)-22-benzyl-13-(1-hydroxyethyl)-N-(2-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665797.png)
